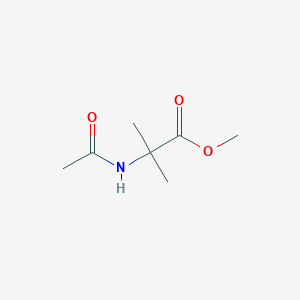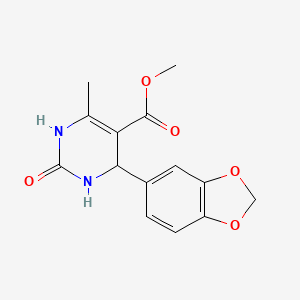![molecular formula C12H16ClNO3S B2723059 Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate CAS No. 648859-22-7](/img/structure/B2723059.png)
Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thiophene derivatives, like our compound, often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate” is C12H16ClNO3S . Its average mass is 289.778 Da and its monoisotopic mass is 289.053955 Da .Chemical Reactions Analysis
Thiophene-based analogs have been the subject of intensive study due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The density of “Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate” is 1.3±0.1 g/cm3 . Its boiling point is 442.2±45.0 °C at 760 mmHg . The melting point is not available in the retrieved sources .Scientific Research Applications
Thiophene Derivatives in Pharmacology and Biomedical Applications
Thiophene derivatives have been extensively studied for their broad spectrum of biological activities. The structural modification of thiophene, incorporating various functional groups, has been a focus to enhance its pharmacological properties. Thiophene compounds, including those with modifications similar to Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate, have shown potential in antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The synthesis and biological importance of these derivatives highlight their versatility and potential in medicinal chemistry, underscoring the significance of studying specific thiophene compounds like Methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate for therapeutic applications (Rosales-Hernández et al., 2022).
Environmental Applications and Considerations
In environmental science, the decomposition and transformation of ether compounds, including those structurally related to thiophene derivatives, have been studied for their environmental impact and degradation processes. For example, research on methyl tert-butyl ether (MTBE) decomposition in a cold plasma reactor provides insights into the environmental behaviors and potential remediation strategies for thiophene-related compounds. This work demonstrates the feasibility of advanced oxidation processes for the treatment of ether pollutants, suggesting a pathway for the environmental management of thiophene derivatives (Hsieh et al., 2011).
Materials Science and Chemical Engineering
Thiophene derivatives have also found applications in materials science, particularly in the synthesis of organic materials due to their electronic properties. The development of novel synthetic approaches for thiophenes aims to enhance their utility in various applications, including organic electronics. Recent achievements in the synthesis of thiophenes underscore the ongoing interest in exploiting their properties for advanced materials and chemical engineering applications (Xuan, 2020).
properties
IUPAC Name |
methyl 5-tert-butyl-3-[(2-chloroacetyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-12(2,3)8-5-7(14-9(15)6-13)10(18-8)11(16)17-4/h5H,6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWPORZBIXCMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2722976.png)
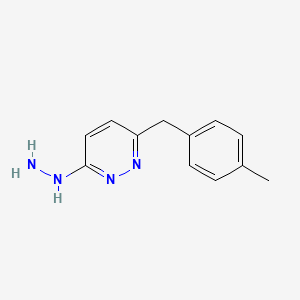
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2722978.png)
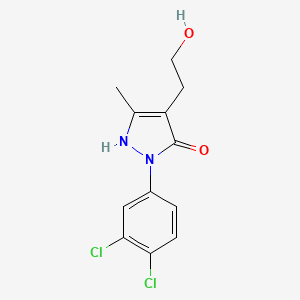
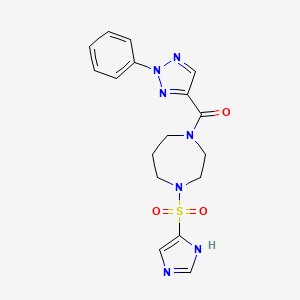

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-furamide](/img/structure/B2722987.png)
![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2722988.png)

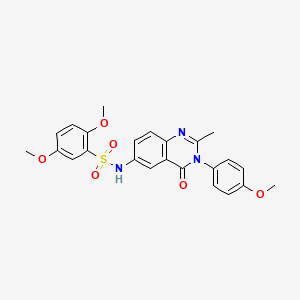
amine hydrochloride](/img/structure/B2722992.png)
![Tert-butyl 2-[(2-bromoacetyl)amino]acetate](/img/structure/B2722994.png)
